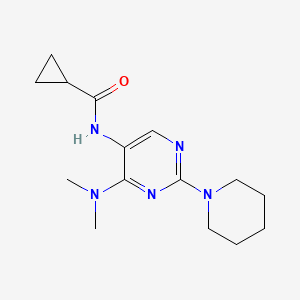![molecular formula C17H18N6O3 B2958376 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034340-06-0](/img/structure/B2958376.png)
5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic molecule that serves as a critical component in various scientific research endeavors. This compound is known for its unique structural framework, which comprises a pyrazolo[1,5-a]pyridine core linked to an acetamido group and a pyridazinyl propyl moiety. Its intricate structure affords it distinct chemical properties that are highly valued in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves a multi-step process. One common route starts with the condensation of pyrazolo[1,5-a]pyridine with acetic anhydride to introduce the acetamido group. This is followed by the alkylation with 3-(6-oxopyridazin-1(6H)-yl)propyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar steps but is often optimized for cost-efficiency and scalability. Key considerations include the use of continuous flow reactors to enhance reaction efficiency and the implementation of robust purification techniques like column chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical transformations including:
Oxidation: : It can be oxidized to form N-oxides or other higher oxidation state derivatives.
Reduction: : Reductive amination can be employed to modify its side chains.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, amines, and thiols.
Major Products Formed
The major products of these reactions vary depending on the conditions, but often include modified derivatives such as hydroxylated, alkylated, or aminated versions of the original compound.
Scientific Research Applications
5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide is used extensively in:
Chemistry: : It serves as a building block for more complex molecules and is utilized in the synthesis of novel organic compounds.
Biology: : The compound has been studied for its interactions with various biological macromolecules, including enzymes and receptors.
Medicine: : It has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: : Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide primarily involves its interaction with specific molecular targets:
Molecular Targets: : It binds to and modulates the activity of certain enzymes and receptors.
Pathways Involved: : It is implicated in signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide stands out due to its unique structural features and versatile reactivity:
Similar Compounds: : Other pyrazolo[1,5-a]pyridine derivatives, pyridazinyl analogs.
Uniqueness: : Its specific combination of functional groups and its ability to undergo a wide range of chemical reactions make it particularly valuable in synthetic and medicinal chemistry.
Hope this helps! Anything specific you want to explore next?
Properties
IUPAC Name |
5-acetamido-N-[3-(6-oxopyridazin-1-yl)propyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-12(24)21-13-5-9-22-15(10-13)14(11-20-22)17(26)18-6-3-8-23-16(25)4-2-7-19-23/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,18,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDLROIHSSZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2958293.png)




![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2958299.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
![N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2958313.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
